N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251576-59-6
VCID: VC4212584
InChI: InChI=1S/C21H21N3O4S/c1-27-17-7-4-13(10-18(17)28-2)12-22-19(25)14-5-6-15-16(11-14)23-21-24(20(15)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25)
SMILES: COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC
Molecular Formula: C21H21N3O4S
Molecular Weight: 411.48

N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

CAS No.: 1251576-59-6

Cat. No.: VC4212584

Molecular Formula: C21H21N3O4S

Molecular Weight: 411.48

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide - 1251576-59-6

Specification

CAS No. 1251576-59-6
Molecular Formula C21H21N3O4S
Molecular Weight 411.48
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Standard InChI InChI=1S/C21H21N3O4S/c1-27-17-7-4-13(10-18(17)28-2)12-22-19(25)14-5-6-15-16(11-14)23-21-24(20(15)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25)
Standard InChI Key JVPPTEPMHYUXAO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a thiazine ring fused to a quinazoline system, with a carboxamide functional group at position 9 and a 3,4-dimethoxybenzyl substituent at the N-position. The molecular formula is C<sub>21</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>S, yielding a molecular weight of 411.48 g/mol. Key structural elements include:

  • Thiazine ring: A six-membered ring containing sulfur and nitrogen atoms, contributing to conformational rigidity and hydrogen-bonding capacity .

  • Quinazoline moiety: A nitrogen-rich bicyclic system known for intercalating with DNA and inhibiting enzymatic targets like tyrosine kinases.

  • 3,4-Dimethoxybenzyl group: Enhances lipophilicity and modulates electronic properties, potentially improving membrane permeability and target binding.

The IUPAC name and SMILES string further clarify connectivity:

  • IUPAC: N-[(3,4-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H- thiazino[2,3-b]quinazoline-9-carboxamide

  • SMILES: COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence typical of thiazinoquinazoline derivatives :

  • Quinazolinone precursor formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Thiazine ring annulation: Reaction with α-mercaptoacetals or thiourea derivatives in the presence of Lewis acids (e.g., ZnCl<sub>2</sub>).

  • N-Alkylation: Introduction of the 3,4-dimethoxybenzyl group using benzyl halides in polar aprotic solvents (e.g., DMF, DMSO).

  • Carboxamide functionalization: Coupling with activated carboxylic acids via EDCI/HOBt-mediated reactions.

Table 1: Representative Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
1Acetic acid, reflux72
2ZnCl<sub>2</sub>, 80°C, 12h65
3K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C88
4EDCI, HOBt, RT78

Pharmacological Profile

Anticancer Activity

The compound exhibits broad-spectrum anticancer activity, with notable potency against hormone-resistant and metastatic cell lines:

Table 2: In Vitro Antiproliferative Activity (IC<sub>50</sub>, µM)

Cell LineIC<sub>50</sub>
MCF-7 (Breast)0.34
Burkitt Lymphoma CA461.0
A549 (Lung)5.8
PC-3 (Prostate)10.2

Mechanistic studies indicate dual modes of action:

  • Tubulin polymerization inhibition: Disrupts microtubule assembly (IC<sub>50</sub> = 3.4 µM in MCF-7 cells), akin to colchicine derivatives .

  • Cell cycle arrest: Induces G<sub>2</sub>/M phase arrest in Burkitt lymphoma cells at 10 µM, increasing mitotic index by 20% .

Antimicrobial Effects

Preliminary data suggest moderate activity against Gram-positive pathogens (MIC = 32 µg/mL for S. aureus), though less potent than fluoroquinolone controls.

Structure-Activity Relationships (SAR)

Role of Substituents

  • 3,4-Dimethoxybenzyl group: Critical for tubulin binding; replacing methoxy with methylthio (as in VC4193275) reduces anticancer potency by 3-fold.

  • Thiazine ring: Oxidation to thiazolidinone (e.g., PMC8584074 derivatives) diminishes activity, highlighting the importance of the saturated sulfur-nitrogen ring .

  • Carboxamide moiety: Conversion to ester or nitrile abolishes activity, underscoring hydrogen-bonding interactions with biological targets .

Mechanistic Insights

Apoptosis Induction

In MCF-7 cells, treatment with 5 µM compound increases caspase-3 activity by 6-fold and reduces Bcl-2/Bax ratio by 70%, confirming mitochondrial apoptosis pathways . Synergistic effects with doxorubicin (CI = 0.82) suggest combinatory therapeutic potential.

Kinase Inhibition

Molecular docking predicts strong binding to EGFR (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -10.2 kcal/mol), with key interactions at:

  • EGFR: Hydrogen bonds with Lys745 and π-stacking with Phe723 .

  • VEGFR-2: Salt bridges with Asp1044 and hydrophobic contacts at Leu840 .

Comparative Analysis with Analogues

Table 3: Activity Comparison Across Thiazinoquinazolines

CompoundMCF-7 IC<sub>50</sub> (µM)Solubility (mg/mL)
Target Compound0.340.12 (DMSO)
N-(4-Methylthiobenzyl)1.020.09
N-(2,5-Dimethoxybenzyl)2.150.18

The 3,4-dimethoxy configuration confers optimal activity, likely due to enhanced π-cation interactions with tubulin’s β-subunit .

Future Directions

  • Prodrug development: Address poor aqueous solubility (0.12 mg/mL in DMSO) through phosphate or PEGylated derivatives.

  • In vivo validation: Pending pharmacokinetic studies in murine xenograft models.

  • Target diversification: Explore activity against neglected tropical disease targets (e.g., Plasmodium DHFR).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator